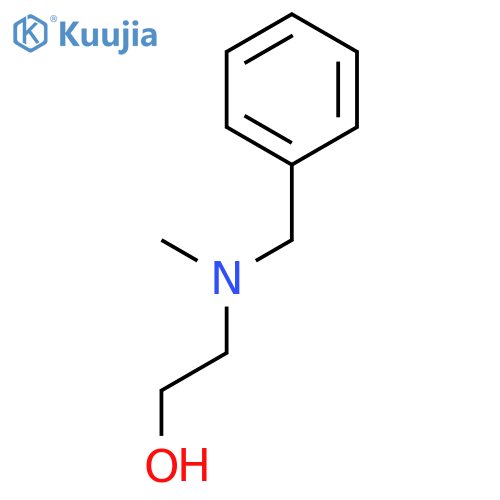Cas no 101-98-4 (2-Methyl(phenylmethyl)aminoethanol)

101-98-4 structure
商品名:2-Methyl(phenylmethyl)aminoethanol
2-Methyl(phenylmethyl)aminoethanol 化学的及び物理的性質
名前と識別子
-
- 2-(Benzyl(methyl)amino)ethanol
- N-benzyl N-methyl amino ethanol
- N-Benzyl-N-methylethanolamine
- 2-(benzylmethylamino)ethanol
- 2-[methyl(phenylmethyl)amino]-ethanol
- 2-[Methyl(phenylmethyl)amino]ethanol
- N-Benzyl-N-methyl-ethanolamine
- 2-[benzyl(methyl)amino]ethanol
- Ethanol,2-(benzylmethylamino)- (6CI,7CI,8CI)
- 2-(N-Methylbenzylamino)ethanol
- 2-(N-benzyl-N-methylamino)ethanol
- Benzyl(2-hydroxyethyl)methylamine
- N-Benzyl-N-methyl(2-hydroxyethyl)amine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Methyl-N-benzylethanolamine
- b-(N-Benzyl-N-methylamino)ethanol
- N-Benzyl-N-Methyl
- N-BENZYL-N-METHYLAMINO ETHANOL
- Ethanol, 2-(benzylmethylamino)-
- N-BENZYL-N-METHYL-N-ETHANOLAMINE
- VDAC1
- Voltage-dependent anion-selective channel protein 1
- 2-(BENZYLMETHYLAMINO)ETHANOL 97%
- Ethanol, 2-[methyl(phenylmethyl)amino]-
- 2-(Benzyl-methyl-amino)-ethanol
- WOUANPHGFPAJCA-UHFFFAOYSA-N
- 61LYX8089C
- 2-[Benzyl(Methyl)Amino]Ethan-1-Ol
- Ethanol, 2-(methyl(phenylmethyl)amino)-
- 2-[N-benzyl-N-methylamino]ethanol
- EINECS
- SCHEMBL135868
- NS00019860
- AC-5627
- Z137706074
- MFCD00002847
- AKOS009058975
- n-benzyl-n-methyl ethanol amine
- SB76028
- AI3-26797
- 101-98-4
- N-benzyl-N-methyl ethanolamine
- SY025492
- EINECS 202-994-3
- FT-0689183
- N-BENZYL-N-METHYL-ETHANOLAMINE [USP-RS]
- N-Benzyl-N-methylethanolamine, United States Pharmacopeia (USP) Reference Standard
- N-(2-hydroxyethyl)-N-benzyl-methylamine
- .BETA.-(N-BENZYL-N-METHYLAMINO)ETHANOL
- CS-W023196
- J-000530
- Q27263356
- D70360
- J-523483
- 2-(N-benzyl-N-methylamino)ethan-1-ol
- DS-18032
- N-Benzyl-n-methylethanolamne
- DTXSID5059242
- 2-(N-benzyl-N-methylamino)-ethanol
- EN300-179812
- N-Benzyl-N-methylethanolamine, technical grade, 90%
- UNII-61LYX8089C
- DB-000319
- 2-Methyl(phenylmethyl)aminoethanol
-
- MDL: MFCD00002847
- インチ: 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
- InChIKey: WOUANPHGFPAJCA-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 366412
計算された属性
- せいみつぶんしりょう: 165.115364g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 165.115364g/mol
- 単一同位体質量: 165.115364g/mol
- 水素結合トポロジー分子極性表面積: 23.5Ų
- 重原子数: 12
- 複雑さ: 110
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.017 g/mL at 25 °C(lit.)
- ふってん: 95-105 °C/2 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.529(lit.)
- PSA: 23.47000
- LogP: 1.11070
- ようかいせい: 未確定
- FEMA: 2452
2-Methyl(phenylmethyl)aminoethanol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39-S24/25
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。
- セキュリティ用語:S24/25
2-Methyl(phenylmethyl)aminoethanol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methyl(phenylmethyl)aminoethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-179812-0.5g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 0.5g |
$19.0 | 2023-09-19 | |
| Enamine | EN300-179812-2.5g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 2.5g |
$20.0 | 2023-09-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1064122-3X0.2ML |
101-98-4 | 3X0.2ML |
¥15211.09 | 2023-01-06 | |||
| Enamine | EN300-179812-0.25g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 0.25g |
$19.0 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-25g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 98% | 25g |
¥39.00 | 2023-11-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-50g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 98% | 50g |
¥77.00 | 2023-11-22 | |
| TRC | M320465-10g |
2-[Methyl(phenylmethyl)amino]ethanol |
101-98-4 | 10g |
$ 230.00 | 2023-09-07 | ||
| TRC | M320465-25g |
2-[Methyl(phenylmethyl)amino]ethanol |
101-98-4 | 25g |
$ 339.00 | 2023-09-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6331-25G |
2-(Benzyl(methyl)amino)ethan-1-ol |
101-98-4 | >98.0%(GC) | 25g |
¥395.00 | 2024-04-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74740-100g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 100g |
¥166.0 | 2021-09-08 |
2-Methyl(phenylmethyl)aminoethanol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:101-98-4)N-Benzyl-N-methylethanolamine
注文番号:sfd17761
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
atkchemica
ゴールドメンバー
(CAS:101-98-4)2-Methyl(phenylmethyl)aminoethanol
注文番号:CL12734
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:33
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:101-98-4)N-Benzyl-N-methylethanolamine
注文番号:1633643
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:101-98-4)N-Benzyl-N-methylethanolamine
注文番号:LE1926
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:41
価格 ($):discuss personally
2-Methyl(phenylmethyl)aminoethanol 関連文献
-
1. Novel access to carbonyl and acetylated compounds: the role of the tetra-n-butylammonium bromide/sodium nitrite catalystMehdi Sheykhan,Hadi Fallah Moafi,Masoumeh Abbasnia RSC Adv. 2016 6 51347
-
2. 4,4′-Bis(dimethylamino)biphenyl containing binding sites. A new fluorescent subunit for cation sensingAna M. Costero,Rosario Andreu,Elena Monrabal,Ramón Martínez-Má?ez,Félix Sancenón,Juan Soto J. Chem. Soc. Dalton Trans. 2002 1769
-
3. Kinetic investigation of the lanthanide(III)-nitrate complexation reactionHerbert B. Silber,Norman Scheinin,Gordon Atkinson,John J. Grecsek J. Chem. Soc. Faraday Trans. 1 1972 68 1200
-
Elena Barreiro,José S. Casas,María D. Couce,Antonio Laguna,José M. López-de-Luzuriaga,Miguel Monge,Agustin Sánchez,José Sordo,Ezequiel M. Vázquez López Dalton Trans. 2013 42 5916
-
Moises Guerrero Esperanza,Eunice Yanez Barrientos,Kazimierz Wrobel,Francisco Javier Acevedo Aguilar,Alma Rosa Corrales Escobosa,Katarzyna Wrobel Anal. Methods 2017 9 2059
101-98-4 (2-Methyl(phenylmethyl)aminoethanol) 関連製品
- 101-32-6(2,2'-(Benzylazanediyl)diethanol)
- 40171-87-7(2-(4-methylbenzyl)aminoethanol hydrochloride)
- 94-98-4((2,4-Dimethylphenyl)methanamine)
- 90-72-2(2,4,6-tris(dimethylamino)methylphenol)
- 91-99-6(N,N-Bis-(2-hydroxyethyl)-m-toluidine)
- 91-88-3(2-(N-Ethyl-m-toluidino)ethanol)
- 101-06-4(N,N-Dibenzylethanolamine)
- 104-63-2(2-(Benzylamino)ethanol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:101-98-4)2-Methyl(phenylmethyl)aminoethanol

清らかである:99%
はかる:1kg
価格 ($):171.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:101-98-4)N-甲基-N-羟乙基苄胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













